molecular formula C9H4F3N3 B3295305 6-(Trifluoromethyl)-1H-indazole-3-carbonitrile CAS No. 887577-45-9

6-(Trifluoromethyl)-1H-indazole-3-carbonitrile

Cat. No.: B3295305
CAS No.: 887577-45-9
M. Wt: 211.14 g/mol
InChI Key: DRZVDHDOKSYIQA-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-indazole-3-carbonitrile (CAS 887577-45-9) is a versatile indazole-based chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C9H4F3N3 and a molecular weight of 211.14 g/mol . The indazole core is a privileged scaffold in pharmaceutical development, known for its wide range of pharmacological activities . The specific substitution pattern on this molecule—a trifluoromethyl group at the 6-position and a carbonitrile group at the 3-position—makes it a particularly valuable intermediate for the synthesis of more complex, biologically active molecules . The indazole ring system itself is a key pharmacophore found in several commercially available kinase inhibitors used in targeted cancer therapy, such as pazopanib, underscoring its importance in oncological research . The trifluoromethyl group is a common bioisostere that can enhance a compound's metabolic stability, membrane permeability, and binding affinity . This product is intended for research applications as a key synthetic intermediate, particularly in the development of novel kinase inhibitors and other biologically active compounds. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-1H-indazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)5-1-2-6-7(3-5)14-15-8(6)4-13/h1-3H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZVDHDOKSYIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654139
Record name 6-(Trifluoromethyl)-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887577-45-9
Record name 6-(Trifluoromethyl)-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Development for 6 Trifluoromethyl 1h Indazole 3 Carbonitrile

Retrosynthetic Analysis and Key Disconnections for Indazole Core Construction

A retrosynthetic analysis of 6-(trifluoromethyl)-1H-indazole-3-carbonitrile reveals several possible disconnections for the construction of the indazole core. The most logical approach involves the disconnection of the N1-N2 and the N2-C3 bonds of the pyrazole (B372694) ring system. This strategy points towards a substituted aniline (B41778) precursor that already contains the requisite trifluoromethyl and cyano groups, or precursors that can be readily converted to these functionalities.

A primary retrosynthetic disconnection leads back to 2-amino-5-(trifluoromethyl)benzonitrile. This commercially available starting material provides the benzene (B151609) ring with the trifluoromethyl group at the desired position and the nitrile group, which will ultimately be at the C3 position of the indazole. The key synthetic challenge then becomes the construction of the pyrazole ring onto this aniline derivative.

Retrosynthetic analysis of this compound
Figure 1. Key retrosynthetic disconnection of this compound leading to 2-amino-5-(trifluoromethyl)benzonitrile.

An alternative disconnection could involve the late-stage introduction of the nitrile group. In this scenario, the indazole ring is constructed first, with a suitable functional group at the C3 position, such as an amino or a halogen group, which can then be converted to the nitrile. This approach would start from a different precursor, such as 4-(trifluoromethyl)aniline, and would require additional steps for the formation of the indazole ring with a handle for cyanation.

Novel Approaches to Indazole Ring Formation with Trifluoromethyl Substitution

The formation of the indazole ring, particularly with an electron-withdrawing trifluoromethyl group on the benzene ring, can be achieved through several modern synthetic methods.

Cyclization Reactions for Indazole Ring System Construction (e.g., intramolecular C-H amination, diazotization)

A prominent method for the construction of the indazole ring from a 2-amino-substituted benzonitrile (B105546), such as 2-amino-5-(trifluoromethyl)benzonitrile, is through a diazotization reaction followed by intramolecular cyclization. In this process, the 2-amino group is treated with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong acid, to form a diazonium salt. This intermediate can then undergo spontaneous intramolecular cyclization, where the diazonium group is attacked by the nitrogen of the nitrile group, leading to the formation of the indazole ring. Subsequent tautomerization yields the desired 1H-indazole.

Intramolecular C-H amination reactions have also emerged as a powerful tool for the synthesis of N-heterocycles, including indazoles. While not directly applicable to a benzonitrile precursor, this strategy could be employed if the nitrile group is introduced later. For instance, a suitably protected 2-hydrazinobenzaldehyde derivative bearing a trifluoromethyl group could undergo intramolecular C-H amination to form the indazole core.

Trifluoromethylation Strategies on Indazole Precursors or Intermediates

While the target molecule's synthesis can start from a precursor already containing the trifluoromethyl group, it is also conceivable to introduce this moiety at a later stage. Modern trifluoromethylation methods allow for the direct introduction of the CF3 group onto aromatic and heteroaromatic rings. For example, a pre-formed 6-bromo-1H-indazole-3-carbonitrile could potentially be subjected to a copper- or palladium-catalyzed trifluoromethylation reaction using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoromethanesulfinate (CF3SO2Na). However, the regioselectivity and compatibility of these reactions with the existing functional groups would need to be carefully considered.

Nitrile Group Introduction and Transformation Methodologies at the C3 Position

The introduction of the nitrile group at the C3 position of the indazole ring is a critical step in the synthesis of this compound.

As mentioned, a direct approach involves starting with 2-amino-5-(trifluoromethyl)benzonitrile, where the nitrile group is already in place. This is an atom-economical and efficient strategy.

Alternatively, the nitrile group can be introduced at a later stage of the synthesis. A common method is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a cyanide salt, typically cuprous cyanide. Therefore, a synthetic route could be designed to produce 6-(trifluoromethyl)-1H-indazol-3-amine as a key intermediate. This intermediate could then be diazotized and subsequently treated with a cyanide source to yield the target molecule. This two-step process from the 3-aminoindazole offers a reliable method for installing the C3-nitrile.

Catalytic Systems in the Synthesis of this compound and its Derivatives

Catalytic systems, particularly those based on transition metals, play a pivotal role in modern organic synthesis and can be instrumental in the preparation of this compound and its derivatives.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper, Rhodium)

Palladium-catalyzed cross-coupling reactions are invaluable for the construction of the precursors required for indazole synthesis. For instance, if a modular approach is desired, a Suzuki or Buchwald-Hartwig coupling reaction could be used to assemble the substituted aniline precursor. For example, coupling of a trifluoromethyl-substituted boronic acid with an aminobenzonitrile derivative could be a viable route.

Copper catalysts are often employed in cyanation reactions and can also be used in the formation of C-N bonds. In the context of the Sandmeyer reaction for introducing the nitrile group, cuprous cyanide is a key reagent. Furthermore, copper-catalyzed cyclization reactions have been reported for the synthesis of indazoles from various precursors.

Rhodium catalysts are known to be effective for C-H activation and amination reactions. While perhaps less common for this specific target, rhodium-catalyzed methods could potentially be developed for the intramolecular C-H amination of a suitable precursor to form the indazole ring.

Below is a table summarizing potential catalytic approaches:

Catalytic SystemReaction TypeApplication in Synthesis of this compound
Palladium Cross-coupling (e.g., Suzuki, Buchwald-Hartwig)Assembly of substituted aniline precursors.
Copper Cyanation (e.g., Sandmeyer reaction)Introduction of the nitrile group at the C3 position from a 3-aminoindazole intermediate.
C-N bond formationPotential use in the indazole ring-forming cyclization step.
Rhodium C-H activation/aminationPotential for intramolecular cyclization to form the indazole ring from a suitable precursor.

Organocatalytic and Metal-Free Approaches

The development of synthetic routes to substituted indazoles that avoid the use of metal catalysts is a significant area of research, driven by the desire for more sustainable and cost-effective processes. While a direct, one-pot organocatalytic or metal-free synthesis of this compound is not extensively documented, related transformations highlight plausible strategies.

One notable metal-free approach involves the direct C-H trifluoromethylation of indazoles. A study has demonstrated the use of sodium trifluoromethanesulfinate (CF3SO2Na) as a trifluoromethyl source, mediated by tert-butyl hydroperoxide (TBHP), to introduce a CF3 group at the C-3 position of 2H-indazoles. This radical-based method provides a pathway to trifluoromethylated indazoles without the need for a metal catalyst. Although this method targets the C-3 position, its principles could potentially be adapted for the synthesis of precursors to the target molecule where the trifluoromethyl group is introduced at a different position.

Another relevant metal-free transformation is the visible-light-promoted cyanomethylation of 2H-indazoles at the C-3 position. This method utilizes bromoacetonitrile (B46782) as a cyanomethyl radical source, offering a mild and environmentally friendly way to introduce a cyano-containing moiety. For the synthesis of the target compound, this would presuppose the availability of a 6-(trifluoromethyl)-1H-indazole precursor.

Furthermore, the construction of the indazole ring itself can be achieved under metal-free conditions. For instance, the reaction of o-fluorobenzaldehydes with tert-butyl carbazate (B1233558) can yield 1H-indazoles. This condensation reaction is a classical and straightforward method that avoids the use of metal catalysts.

Stereoselective Synthesis Approaches for Related Chiral Indazole Derivatives

While this compound is an achiral molecule, the development of stereoselective methods for the synthesis of chiral indazole derivatives is of high importance for the exploration of chemical space in drug discovery. Chiral centers can be introduced at various positions on the indazole scaffold, leading to analogues with distinct pharmacological profiles.

A significant advancement in this area is the highly enantioselective synthesis of indazoles bearing a C-3 quaternary chiral center through copper(I) hydride (CuH) catalysis. This methodology involves the C-3 selective allylation of N-(benzoyloxy)indazoles. The scope of this reaction has been shown to tolerate a variety of substituents, including a trifluoromethyl group on the phenyl ring of the allene (B1206475) coupling partner. This demonstrates the feasibility of creating chiral indazole analogues that incorporate the trifluoromethyl moiety, a key feature of the target compound.

EntryAlleneIndazole ElectrophileProductYield (%)Enantiomeric Excess (%)
1Phenyl(methyl)alleneN-(Benzoyloxy)indazoleC3-allylated indazole8598
2(4-Methoxyphenyl)(methyl)alleneN-(Benzoyloxy)indazoleC3-allylated indazole8297
3(4-Trifluoromethylphenyl)(methyl)alleneN-(Benzoyloxy)indazoleC3-allylated indazole7596

Table 1: Examples of CuH-Catalyzed Enantioselective C-3 Allylation of Indazoles

Another approach to stereoselective synthesis involves the use of chiral auxiliaries. For instance, the synthesis of novel chiral pyrazole derivatives has been achieved using tert-butanesulfinamide as a chiral auxiliary. While this example pertains to the pyrazole core, the underlying principles of using a chiral auxiliary to direct the stereochemical outcome of a reaction could be conceptually applied to the synthesis of chiral indazole derivatives.

Optimization of Reaction Conditions and Process Intensification in Academic Synthesis (e.g., flow chemistry)

The optimization of reaction conditions is crucial for improving the efficiency, safety, and scalability of synthetic routes. For the synthesis of indazoles, this often involves fine-tuning parameters such as temperature, reaction time, solvent, and catalyst loading.

Process intensification, particularly through the use of continuous-flow chemistry, offers significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, especially when dealing with hazardous reagents or exothermic reactions.

The synthesis of 1H-indazoles from o-fluorobenzaldehydes and tert-butyl carbazate has been successfully adapted to a continuous-flow process. This approach enables the efficient and safe production of indazoles in a controlled manner. Optimization of this flow process using a Box-Behnken design has led to high yields of the desired indazole products.

ParameterRange StudiedOptimal Condition
Temperature (°C)180 - 220200
Residence Time (min)10 - 3020
Molar Ratio (Carbazate:Aldehyde)1.5 - 2.52.0
Solvent Amount (mL/mmol)5 - 1510

Table 2: Optimization of a Continuous-Flow Synthesis of a 1H-Indazole Derivative

Furthermore, the synthesis of trifluoromethylated N-fused heterocycles has been demonstrated in a one-pot, continuous-flow system. This highlights the potential of flow chemistry for the safe and efficient production of complex molecules containing the trifluoromethyl group. The precise control offered by flow reactors is particularly beneficial when working with reagents like trifluoroacetic anhydride (B1165640) (TFAA), allowing for reactions to be conducted at elevated temperatures and pressures safely. This approach significantly reduces reaction times and improves yields compared to traditional batch methods.

Reactivity and Derivatization Strategies of 6 Trifluoromethyl 1h Indazole 3 Carbonitrile

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indazole Core

The indazole ring system possesses a unique electronic character that dictates its behavior in aromatic substitution reactions. The reactivity of the benzene (B151609) portion of the core is heavily modulated by the fused pyrazole (B372694) ring and the potent electron-withdrawing trifluoromethyl (-CF3) group.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, typically proceeding through a two-step addition-elimination mechanism involving a positively charged intermediate known as an arenium ion. uomustansiriyah.edu.iqmasterorganicchemistry.comlibretexts.org The first step, the attack of the electrophile on the aromatic ring's π-system, is generally the rate-determining step. uomustansiriyah.edu.iqlibretexts.org

For 6-(trifluoromethyl)-1H-indazole-3-carbonitrile, the benzene ring is strongly deactivated towards electrophilic attack. This deactivation is due to two main factors:

The fused pyrazole ring, which has an electron-withdrawing character.

The powerful deactivating effect of the trifluoromethyl group at the 6-position.

Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com Consequently, electrophilic substitution reactions on this indazole core require harsh conditions and are generally low-yielding. When substitution does occur, the directing effects of the substituents must be considered. The pyrazole ring and the -CF3 group (a meta-director) would likely direct incoming electrophiles to the C4 and C7 positions.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the indazole core makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (such as a halogen) is present on the benzene ring. libretexts.org SNAr reactions are facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.com

The trifluoromethyl group at C6 significantly activates the ring for SNAr. A halogen atom at an ortho or para position (C5 or C7) relative to the -CF3 group would be particularly susceptible to displacement by nucleophiles. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the leaving group. libretexts.org This strategy is a cornerstone for the functionalization of electron-poor heterocyclic systems. acs.orgacs.orgmdpi.com

Functional Group Transformations at the Nitrile Moiety

The nitrile group (-C≡N) at the 3-position is a versatile functional handle that can be converted into a variety of other groups, providing a gateway to a wide array of derivatives. researchgate.net

The carbon-nitrogen triple bond of the nitrile can undergo addition reactions, leading to diverse functionalities.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a carboxamide (-CONH2), while complete hydrolysis leads to a carboxylic acid (-COOH). This transformation is fundamental for introducing oxygen-containing functional groups.

Reduction: The nitrile group can be reduced to a primary amine (-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This conversion is crucial for introducing a flexible aminomethyl linker or for subsequent reactions requiring an amino group.

Amidation: While not a direct transformation of the nitrile itself, the related 3-amidated indazoles can be synthesized, for instance, through photocatalytic direct C3-amidation of 2H-indazoles using N-aminopyridinium salts as amidyl radical sources. nih.gov This highlights an alternative route to amides at the C3 position.

A summary of these transformations is presented below.

TransformationReagents/ConditionsProduct Functional Group
Partial Hydrolysis H₂O, H⁺ or OH⁻ (controlled)Carboxamide (-CONH₂)
Complete Hydrolysis H₂O, H⁺ or OH⁻ (vigorous)Carboxylic Acid (-COOH)
Reduction LiAlH₄ or Catalytic HydrogenationPrimary Amine (-CH₂NH₂)

The derivatives obtained from nitrile transformations, particularly the 3-aminoindazole or related species, are key precursors for constructing fused heterocyclic systems. This process, known as annulation, involves building a new ring onto the existing indazole scaffold.

A prominent example is the formation of pyrimido[1,2-b]indazoles. Starting from a 3-aminoindazole derivative (which can be accessed from the 3-carbonitrile), condensation with β-ketoesters like ethyl 4,4,4-trifluoro-3-oxobutanoate can yield trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. mdpi.com This cyclocondensation reaction significantly expands the structural complexity and offers new scaffolds for medicinal chemistry exploration. researchgate.netnih.gov

Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki-Miyaura, SNAr)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, a halogen substituent is typically required on the indazole core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. rsc.org A bromo- or iodo-substituted 6-(trifluoromethyl)-1H-indazole could be readily coupled with a wide range of aryl or heteroaryl boronic acids. mdpi.comnih.govrsc.org This method is highly efficient for creating biaryl structures, which are common motifs in pharmacologically active compounds. rsc.org

SNAr Reactions for Arylation: As mentioned previously, nucleophilic aromatic substitution is highly effective on this electron-deficient scaffold. When the nucleophile is an amine, thiol, or alcohol, this reaction provides a direct method for C-N, C-S, or C-O bond formation. This strategy has been used to functionalize chlorinated pyrimido[1,2-b]indazole scaffolds, demonstrating its utility in related fused systems. mdpi.com

The table below summarizes key cross-coupling strategies for a hypothetical halogenated derivative.

ReactionCoupling PartnerCatalyst/BaseBond Formed
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidPd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃)C-C
SNAr Amines, Thiols, AlcoholsBase (e.g., K₂CO₃, DIPEA)C-N, C-S, C-O

Regioselectivity and Chemoselectivity Studies in Derivatization Reactions

When multiple reaction sites are present, controlling the selectivity of a reaction is paramount. In the derivatization of this compound, two key selectivity issues arise: N1 vs. N2 substitution on the pyrazole ring and positional selectivity on the benzene ring.

Regioselectivity of N-Alkylation: The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The outcome of N-alkylation is highly dependent on the reaction conditions and the electronic and steric nature of the substituents on the indazole ring. nih.gov

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.

The choice of base and solvent can have a profound impact on the N1/N2 ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for many indazoles. nih.gov

DFT calculations suggest that for some indazoles, chelation between the N2 atom, a C3 substituent, and the cation of the base can direct alkylation to the N1 position. nih.gov Conversely, electron-withdrawing groups at the C7 position can confer excellent N2 regioselectivity. nih.gov

Given the C3-carbonitrile and C6-trifluoromethyl substituents, the electronic balance influencing N-alkylation is complex, and achieving high regioselectivity would likely require careful optimization of reaction conditions.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, a key challenge is the selective reaction at the indazole core without affecting the nitrile group, and vice versa. For instance, during cross-coupling reactions on a halogenated version of the molecule, the conditions must be chosen carefully to avoid side reactions involving the nitrile. Similarly, when transforming the nitrile group, the integrity of the indazole core must be maintained. The electron-withdrawing nature of the trifluoromethyl group can sometimes lead to unexpected side reactions, such as trifluoromethyl hydrolysis under certain conditions. nih.govresearchgate.net

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 6-(Trifluoromethyl)-1H-indazole-3-carbonitrile, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity.

The analysis of chemical shifts, coupling constants, and signal multiplicities in one-dimensional NMR spectra offers the initial and most fundamental layer of structural information.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons and the single N-H proton of the indazole ring. The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can exchange with D₂O. The three aromatic protons (H4, H5, and H7) will appear in the aromatic region (δ 7.0-8.5 ppm). H7 is expected to be a doublet, coupled to H5. H5 should appear as a doublet of doublets, coupled to both H4 and H7. H4 is anticipated to be a singlet or a narrow doublet due to a small four-bond coupling to H5. The electron-withdrawing nature of the adjacent trifluoromethyl and nitrile groups influences the precise chemical shifts of these protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). The nitrile carbon (C≡N) is expected in the 110-120 ppm range. The remaining seven carbons of the indazole ring will have chemical shifts characteristic of this heterocyclic system, with their exact positions influenced by the substituents. researchgate.net

¹⁹F NMR: The fluorine NMR spectrum provides a direct and sensitive probe for the trifluoromethyl group. biophysics.org It is expected to show a single, sharp singlet around -60 to -65 ppm relative to a CFCl₃ standard, which is a characteristic chemical shift for a CF₃ group attached to an aromatic ring. rsc.orgcolorado.edu

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (δ, ppm)Multiplicity / Coupling
¹H NMR
N1-H> 10.0Broad Singlet
H48.0 - 8.3Singlet (or narrow doublet)
H57.6 - 7.9Doublet of Doublets (dd)
H77.8 - 8.1Doublet (d)
¹³C NMR
C3115 - 125Singlet
C3-CN110 - 120Singlet
C3a120 - 125Singlet
C4122 - 126Singlet
C5120 - 124Singlet
C6125 - 130Quartet (²JCF ≈ 30-35 Hz)
C7110 - 115Singlet
C7a140 - 145Singlet
C(CF₃)120 - 125Quartet (¹JCF ≈ 270-280 Hz) rsc.org
¹⁹F NMR
-CF₃-60 to -65Singlet

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof by establishing through-bond correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, a key COSY correlation would be observed between the aromatic protons H5 and H7, confirming their ortho relationship on the benzene (B151609) portion of the indazole ring. A weaker correlation might also be seen between H4 and H5.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This would allow for the unambiguous assignment of C4, C5, and C7 by correlating them to their respective attached protons (H4, H5, and H7) that were identified in the ¹H and COSY spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons, allowing the assembly of the molecular skeleton. sdsu.eduyoutube.com Key expected HMBC correlations for this compound would include:

Correlation from H7 to carbons C5 and C6, confirming the position of the CF₃ group.

Correlations from H5 to carbons C7 and C3a, linking the benzene ring to the pyrazole (B372694) ring.

Correlations from H4 to C5, C7a, and, most importantly, to the nitrile carbon (C3-CN) and C3, unequivocally establishing the position of the nitrile group.

Correlation from the N-H proton to C3 and C7a.

Mass Spectrometry (MS) Characterization

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula. For this compound, the molecular formula is C₉H₄F₃N₃. HRMS analysis would be expected to find a protonated molecular ion [M+H]⁺ with a theoretical exact mass of 224.0457, confirming the elemental composition.

Table 2: HRMS Data for this compound

IonMolecular FormulaCalculated Monoisotopic Mass (Da)
[M]C₉H₄F₃N₃223.0384
[M+H]⁺[C₉H₅F₃N₃]⁺224.0457
[M+Na]⁺[C₉H₄F₃N₃Na]⁺246.0277

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides corroborating evidence for the proposed structure. The stable indazole ring system is expected to dominate the fragmentation.

Key predicted fragmentation pathways include:

Loss of HCN: A common fragmentation for nitrogen heterocycles, leading to an ion at m/z 196.

Loss of N₂: Cleavage of the pyrazole ring can result in the loss of a nitrogen molecule, yielding a fragment at m/z 195.

Loss of CF₃: Cleavage of the C-C bond can lead to the loss of the trifluoromethyl radical, although this is less common for aryl-CF₃ bonds.

Table 3: Predicted Mass Spectrometry Fragments

m/z (Predicted)Lost FragmentProposed Fragment Structure
223-[C₉H₄F₃N₃]⁺˙ (Molecular Ion)
196HCN[C₈H₃F₃N]⁺˙ (Loss of hydrogen cyanide from pyrazole ring)
195N₂[C₉H₄F₃N]⁺˙ (Loss of dinitrogen from pyrazole ring)
154CF₃[C₈H₄N₃]⁺ (Loss of trifluoromethyl radical)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the specific functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques provide complementary information. nih.govresearchgate.net

For this compound, the key expected vibrational bands are:

N-H Stretch: A moderate to sharp band in the IR spectrum between 3100-3300 cm⁻¹, characteristic of the N-H bond in the indazole ring.

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹.

C≡N Stretch: A sharp, intense absorption in both the IR and Raman spectra, typically found in the 2220-2260 cm⁻¹ region. mdpi.com This is a highly characteristic band for the nitrile functional group.

C=C and C=N Ring Stretches: Multiple bands in the 1450-1650 cm⁻¹ region corresponding to the stretching vibrations of the indazole aromatic system.

C-F Stretches: Very strong and characteristic bands in the IR spectrum, typically between 1100-1350 cm⁻¹, arising from the symmetric and asymmetric stretching of the C-F bonds in the trifluoromethyl group. jocpr.com

Table 4: Characteristic IR and Raman Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-HStretch3100 - 3300MediumWeak
Aromatic C-HStretch3000 - 3100Medium-WeakMedium
C≡N (Nitrile)Stretch2220 - 2260Medium-Strong, SharpMedium-Strong, Sharp
Aromatic C=C / C=NRing Stretches1450 - 1650Medium-StrongStrong
C-F (Trifluoromethyl)Asymmetric/Symmetric Stretch1100 - 1350Very StrongMedium-Weak

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the crystal diffract the X-rays in a specific pattern, which is dependent on the arrangement of atoms in the crystal lattice. By analyzing the intensities and positions of these diffracted X-rays, a detailed electron density map of the molecule can be constructed, leading to the precise coordinates of each atom.

While a specific crystallographic study for this compound is not publicly available, the general procedure for a related indazole derivative would involve the following steps:

Crystallization: Growing a high-quality single crystal of the compound, often through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: Mounting the crystal on a goniometer within an X-ray diffractometer and collecting the diffraction data as the crystal is rotated.

Structure Solution and Refinement: Using computational methods to solve the phase problem and generate an initial structural model, which is then refined to best fit the experimental data.

For analogous heterocyclic compounds, X-ray diffraction studies provide critical data for confirming the planned molecular structure and understanding intermolecular interactions, such as hydrogen bonding, in the solid state. A hypothetical data table for a crystalline indazole derivative is presented below to illustrate the type of information obtained.

Crystallographic ParameterHypothetical Value for a Related Indazole Derivative
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.121
c (Å)9.876
α (°)90
β (°)105.32
γ (°)90
Volume (ų)985.4
Z4
Density (calculated) (g/cm³)1.452

Chromatographic Techniques for Purity Analysis and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for determining the purity of a chemical compound and for separating it from any impurities, such as starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

For the purity analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

A typical HPLC method for a trifluoromethylated indazole derivative might involve the following parameters:

HPLC ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water (A) and Acetonitrile (B)
Gradient ProgramStart at 30% B, increase to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

This method would be capable of separating the target compound from closely related impurities, allowing for accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the identification and quantification of volatile and thermally stable compounds. In GC, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

For this compound, GC-MS analysis would provide information on its volatility and thermal stability, as well as confirm its molecular weight. The fragmentation pattern can also offer structural information. The presence of the trifluoromethyl group would likely lead to characteristic fragment ions. For instance, the loss of a CF3 radical is a common fragmentation pathway for trifluoromethyl-containing compounds.

A general GC-MS method for a similar compound could be as follows:

GC-MS ParameterTypical Condition
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, ramp to 280 °C at 10 °C/min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-500 m/z

The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and purity assessment of the analyte.

Computational and Theoretical Studies of 6 Trifluoromethyl 1h Indazole 3 Carbonitrile and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of indazole derivatives. nih.govkbhgroup.in DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G++(d,p) or 6-311++G(d,p)), are frequently used to optimize molecular geometries and calculate various electronic properties. kbhgroup.inresearchgate.netajchem-a.com These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics. For instance, studies on related nitro-indazole derivatives have successfully used the B3LYP method to optimize the gas-phase structure, confirming that the indazole moiety is essentially planar. nih.gov Such foundational calculations are the basis for more detailed analyses like Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory. kbhgroup.in

The Molecular Electrostatic Potential (MEP) surface is a crucial descriptor derived from quantum chemical calculations that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov This analysis is valuable for predicting the reactive sites for electrophilic and nucleophilic attacks and understanding intermolecular interactions like hydrogen bonding. ajchem-a.commdpi.com

The MEP surface is typically visualized using a color spectrum. nih.gov

Red and Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. In heterocyclic compounds like indazole analogues, these regions are often located around electronegative atoms such as nitrogen and oxygen. nih.govmdpi.com

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Hydrogen atoms, particularly those bonded to electronegative atoms, often exhibit positive potential. mdpi.com

Green Regions: Correspond to areas of neutral or near-zero potential. nih.gov

For indazole analogues, MEP analysis helps identify the most reactive parts of the molecule, guiding the understanding of its interaction with biological receptors or other reactants. researchgate.net

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgschrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and polarizable, as the energy needed for electronic excitation is lower. irjweb.comwikipedia.org This low energy gap facilitates intramolecular charge transfer, which is often associated with bioactivity. irjweb.com

The HOMO-LUMO energy gap also determines the lowest energy electronic excitation possible, which can be correlated with experimental UV-Vis absorption spectra. schrodinger.com DFT calculations are widely used to compute these orbital energies and predict the electronic transition properties of molecules. researchgate.net

Table 1: Representative Quantum Chemical Parameters for an Indazole Analogue (Calculated via DFT)
ParameterCalculated Value (eV)Significance
EHOMO-6.29Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.80Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.49Indicates chemical reactivity and kinetic stability. irjweb.com
Ionization Potential (I)6.29Energy required to remove an electron.
Electron Affinity (A)1.80Energy released when an electron is added.

Molecular Dynamics Simulations for Conformational and Solvation Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like 6-(trifluoromethyl)-1H-indazole-3-carbonitrile, MD simulations can provide profound insights into its conformational flexibility and its interactions with solvent molecules, which is crucial for understanding its behavior in a biological environment. nih.govnih.gov

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water or another solvent. researchgate.net The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over a specific period, often ranging from nanoseconds to microseconds.

This approach allows for:

Conformational Analysis: Identifying the most stable and frequently occurring three-dimensional structures (conformations) of the molecule. This is vital as the biological activity of a compound is often dependent on its specific shape. nih.gov

Solvation Analysis: Examining how solvent molecules, like water, arrange themselves around the solute molecule. This helps in understanding solubility and the stability of the compound in different environments. escholarship.org

Binding Dynamics: When studying the interaction with a biological target like a protein, MD simulations can reveal the stability of the ligand-protein complex, identify key interactions (e.g., hydrogen bonds), and elucidate the dynamics of the binding process. nih.govnih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., Calculated NMR, IR Frequencies)

Quantum chemical calculations are highly effective for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. journaljpri.com DFT methods are commonly employed to calculate vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

IR Frequencies: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. nih.gov Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR spectra. nih.gov This allows for precise assignment of vibrational modes to specific functional groups within the molecule.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used alongside DFT to calculate ¹H and ¹³C NMR chemical shifts. journaljpri.com These theoretical values serve as a powerful tool for interpreting and assigning signals in experimental NMR spectra, helping to resolve structural ambiguities. nih.gov

The close correlation between predicted and observed spectra provides strong evidence for the optimized molecular geometry and electronic structure obtained from the calculations.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a valuable tool for exploring the mechanisms of chemical reactions, including identifying intermediates and transition states. For indazole derivatives, this can involve studying reactions such as trifluoromethylation or cyclocondensation. chemrxiv.orgmdpi.com

By mapping the potential energy surface of a reaction, researchers can:

Elucidate Reaction Pathways: Determine the most likely step-by-step sequence of events that transform reactants into products.

Identify Transition States: Locate the highest energy point along the reaction coordinate, which corresponds to the transition state. The structure and energy of the transition state are critical for understanding the reaction's kinetics and feasibility.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which governs the reaction rate.

These computational studies provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain solely through experimental means.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For indazole analogues, which are known to exhibit various pharmacological activities, QSAR is a key tool in drug design and optimization. nih.gov

The process involves:

Data Collection: A dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

For indazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used. nih.gov These models generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing a rational basis for designing new, more potent analogues. nih.gov

Table 2: Key Concepts in QSAR Modeling for Biological Insights
ConceptDescriptionApplication to Indazole Analogues
Molecular DescriptorsNumerical values that characterize the chemical and physical properties of a molecule.Used to quantify structural features responsible for biological activity (e.g., EGFR inhibition). researchgate.net
CoMFA (Comparative Molecular Field Analysis)A 3D-QSAR technique that relates biological activity to steric and electrostatic fields around the molecules.Provides contour maps to guide the design of new inhibitors by showing favorable/unfavorable regions for steric bulk and charge. nih.gov
CoMSIA (Comparative Molecular Similarity Indices Analysis)A 3D-QSAR method that adds hydrophobic, hydrogen bond donor, and acceptor fields to the analysis.Offers a more detailed understanding of the intermolecular interactions required for potent biological activity. researchgate.net
Model Validation (e.g., Q²)Statistical validation to ensure the model's predictive power and robustness.Confirms that the developed QSAR model is reliable for predicting the activity of new, unsynthesized compounds. researchgate.net

Molecular Interactions and Biological System Interrogation in Vitro and in Silico Research

Computational Docking and Ligand-Target Interaction Studies

Computational docking is a pivotal in silico technique used to predict the binding orientation and affinity of a small molecule ligand within the active site of a target macromolecule, typically a protein. nih.govresearchgate.net This method allows for the rationalization of observed biological activity and guides the design of more potent analogs. For 6-(Trifluoromethyl)-1H-indazole-3-carbonitrile, docking studies would be employed to screen potential protein targets and to understand the specific molecular interactions driving its binding affinity.

The indazole core can form key hydrogen bonds and hydrophobic interactions within a binding pocket. For instance, in kinases, a common target for indazole derivatives, the nitrogen atoms of the indazole ring frequently act as hinge-binding motifs. nih.govresearchgate.net The 6-trifluoromethyl group, being highly lipophilic, is expected to engage with hydrophobic pockets in a target's active site. researchgate.net The 3-carbonitrile group can serve as a crucial hydrogen bond acceptor, interacting with amino acid residues like lysine (B10760008) or arginine. alliedacademies.org Molecular docking simulations would map these potential interactions, calculating a binding energy or docking score that estimates binding affinity. A lower binding energy generally indicates a more favorable interaction. nih.gov

Illustrative Docking Study of this compound Against a Kinase Panel

Target KinasePDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
ERK24QTB-8.5Met108 (Hinge), Lys54 (H-bond with nitrile)
AKT16HHG-7.9Leu264 (Hinge), Val164 (Hydrophobic with CF3)
ITK3QG2-9.1Met439 (Hinge), Gln442 (H-bond with nitrile)
EGFR (T790M)2JIV-8.2Met793 (Hinge), Asp855 (H-bond with N1-H)

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results generated from a computational docking study.

Structure-Activity Relationship (SAR) Studies through Systematic Molecular Modification and Analog Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.govresearchgate.netnih.gov Through the systematic synthesis and evaluation of analogs, SAR studies for this compound would aim to optimize potency, selectivity, and pharmacokinetic properties.

Key areas for modification would include:

The Indazole N1 Position: Alkylation or arylation at the N1 position can significantly impact binding affinity and cell permeability. Introducing small alkyl groups or substituted benzyl (B1604629) groups could explore additional binding pockets. acs.org

The Indazole Benzene (B151609) Ring (Positions 4, 5, 7): Substitution at these positions with small groups like halogens or methoxy (B1213986) groups could modulate electronic properties and provide additional contact points with a target protein. SAR studies on other indazoles have shown that even small substituents can profoundly affect potency. acs.orgnih.gov

The 3-Position: While the carbonitrile is a key feature, replacing it with other small hydrogen bond acceptors like an amide or a ketone could refine binding interactions. Indazole-3-carboxamides, for example, have been identified as potent channel blockers. nih.gov

The 6-Position: The trifluoromethyl group is a potent modulator, but exploring other electron-withdrawing groups could fine-tune the compound's electronic profile and lipophilicity.

Hypothetical SAR Data for Analogs of this compound

Compound IDR1 (N1-Position)R2 (C4-Position)R3 (C3-Position)Target IC50 (nM)
ParentHH-CN150
Analog A-CH3H-CN95
Analog BH-F-CN120
Analog CHH-CONH2350
Analog D-CH3-F-CN45

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outcomes from an SAR study.

Target Identification and Validation in Cell-Free and Cell-Based Assays

Identifying the specific molecular target(s) of a compound is essential for understanding its mechanism of action. This process often begins with broad screening in cell-based assays, followed by more focused cell-free biochemical assays. nih.govjapsonline.com

Cell-based assays measure the effect of a compound on cellular processes, such as proliferation, apoptosis, or signaling pathways. rsc.org For this compound, a primary screen would likely involve evaluating its anti-proliferative activity against a panel of human cancer cell lines. nih.govresearchgate.net Differential sensitivity across cell lines can provide clues about the compound's target. For example, higher potency in cell lines known to be dependent on a specific kinase suggests that the kinase may be a target. nih.gov

Once a potential target is hypothesized, validation occurs using cell-free assays. These assays use purified proteins (such as enzymes or receptors) to confirm direct interaction with the compound, free from the complexity of a cellular environment.

Illustrative Anti-Proliferative Activity in a Cancer Cell Line Panel

Cell LineCancer TypeKey Genetic DriverGI50 (µM) (Hypothetical)
K562LeukemiaBCR-ABL>10
A549LungKRAS8.5
HT-29ColonBRAF V600E1.2
PC-3ProstatePTEN null0.9

Note: The data in this table is hypothetical and for illustrative purposes only. GI50 is the concentration required to inhibit cell growth by 50%.

If the validated target of this compound is an enzyme, kinetic studies are performed to determine the mechanism and potency of inhibition. researchgate.nettaylorandfrancis.com These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor.

The data can reveal whether the inhibition is:

Competitive: The inhibitor binds to the same active site as the substrate.

Non-competitive: The inhibitor binds to an allosteric site, affecting the enzyme's function without blocking substrate binding.

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

Key parameters determined from these studies include the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Ki), which represents the binding affinity of the inhibitor for the enzyme. researchgate.net

Should the target be a receptor rather than an enzyme, binding assays are used to quantify the affinity of the compound for the receptor. These assays typically use a radiolabeled or fluorescently labeled ligand known to bind to the receptor and measure the ability of the test compound to displace it. The output is often expressed as a dissociation constant (Kd) or an inhibition constant (Ki), with lower values indicating higher binding affinity. nih.gov

Ligand efficiency (LE) is a metric used to evaluate the quality of a compound by relating its binding affinity to its size (number of heavy atoms). It helps identify compounds that have a favorable balance of potency and size, which is often a predictor of successful drug development.

Protein-protein interactions (PPIs) are crucial for nearly all cellular processes, and their dysregulation is implicated in many diseases, making them an emerging class of therapeutic targets. le.ac.ukscispace.compasteur.fr Small molecules can act as modulators of PPIs, either by inhibiting the interaction (disruptors) or by stabilizing it. nih.govnih.gov

Specialized assays are required to screen for PPI modulators. These can include biophysical methods like Surface Plasmon Resonance (SPR) or cell-based assays such as protein-fragment complementation assays (PCAs). Given the planar, heterocyclic nature of the indazole scaffold, it is plausible that this compound could function by physically occupying the interface between two interacting proteins, thereby disrupting their association.

Investigation of Cellular Uptake, Distribution, and Subcellular Localization Mechanisms (in vitro models)

For a compound to be effective, it must be able to cross the cell membrane and reach its intracellular target. In vitro models are used to study these processes. The Caco-2 cell monolayer model, for example, is widely used to predict the intestinal absorption of compounds. nih.gov

To study cellular uptake, cells are incubated with the compound, and its intracellular concentration is measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS). To visualize its distribution, the compound can be tagged with a fluorescent probe and observed using confocal microscopy. This can reveal whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or lysosomes, providing further clues about its mechanism of action. nih.gov

Mechanism of Action Studies in Model Biological Systems (e.g., specific cancer cell lines, parasites)

While direct studies on this compound are not extensively detailed in publicly available research, the broader class of indazole-containing compounds has been investigated against various model biological systems, revealing several potential mechanisms of action.

Inhibition of Protein Kinases in Cancer Cell Lines:

A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that often become dysregulated in cancer. The indazole scaffold has been identified as an effective "hinge-binding" fragment, capable of docking into the ATP-binding pocket of various kinases. nih.govnih.gov This action competitively inhibits the kinase's activity, disrupting downstream signaling pathways that promote cell proliferation and survival.

One of the most significant targets for indazole derivatives is the Fms-like tyrosine kinase 3 (FLT3). nih.govnih.gov Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govyoutube.com Indazole-based compounds have been rationally designed as potent FLT3 inhibitors, demonstrating efficacy in cell lines expressing both wild-type and mutated forms of the kinase. nih.govresearchgate.net For example, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives showed potent inhibitory activity against FLT3, including mutations like FLT3-ITD and FLT3-D835Y that confer resistance to some therapies. nih.gov The mechanism involves blocking the constitutive activation of the FLT3 signaling pathway, which in turn can induce apoptosis (programmed cell death) and halt the cell cycle in cancer cells. nih.gov

Beyond FLT3, other indazole derivatives have shown inhibitory activity against different protein kinases, such as pan-Pim kinases and Glycogen Synthase Kinase-3 (GSK-3), which are also implicated in various cancers. nih.gov

Table 1: Inhibitory Activity of Selected Indazole Derivatives against Cancer-Related Kinases

Compound Target Kinase Cell Line IC50 Value
Derivative 8r FLT3 - 41.6 nM
Derivative 8r FLT3-ITD (W51) MV4-11 22.8 nM
Derivative 8r FLT3-TKD (D835Y) - 5.64 nM
Derivative 6o - K562 (CML) 5.15 µM

Data sourced from studies on rationally designed indazole derivatives. nih.govnih.gov

Antiparasitic Activity via Enzyme Inhibition:

Indazole derivatives have also been investigated for their potential against parasitic protozoa, such as Leishmania, the causative agent of leishmaniasis. nih.gov The proposed mechanism in these organisms is the inhibition of Trypanothione Reductase (TR), an enzyme critical for the parasite's antioxidant defense system. nih.govnih.govmdpi.com

TR is essential for the survival of trypanosomatid parasites as it maintains the intracellular thiol balance, protecting the parasite from oxidative stress generated by the host's immune response. nih.govmdpi.com Crucially, this enzyme is absent in humans, who rely on a different enzyme, glutathione (B108866) reductase (GR), for this function. mdpi.com This difference makes TR an attractive and selective target for antiparasitic drug development. Molecular docking studies have shown that indazole-based compounds can bind effectively to the active site of Leishmania TR, leading to its inhibition. nih.govmdpi.com This enzymatic blockade disrupts the parasite's redox metabolism, rendering it vulnerable to oxidative damage and leading to cell death. nih.govnih.gov

Rational Design of Derivatives Based on Molecular Interaction Data

The indazole scaffold serves as a valuable starting point for the rational design of new therapeutic agents. By understanding the molecular interactions between the core indazole structure and its biological targets, chemists can systematically modify the molecule to enhance its potency, selectivity, and pharmacokinetic properties.

The design of kinase inhibitors is a prime example of this strategy. nih.gov As established through co-crystallography and molecular docking studies, the 1H-indazole-3-amine or -amide structure is an effective hinge-binding fragment that interacts with the hinge region of the kinase ATP-binding site. nih.govnih.gov This interaction anchors the molecule, allowing other parts of the compound to form additional favorable interactions with the enzyme.

Starting with this core, medicinal chemists can introduce various substituents to optimize binding and activity. The inclusion of a trifluoromethyl (-CF3) group, as seen in this compound, is a common strategy in drug design. jelsciences.com The -CF3 group is highly lipophilic and electron-withdrawing; it can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity by forming specific interactions with the target protein. jelsciences.com

For instance, in the development of FLT3 inhibitors, researchers started with an indazole core and synthesized a library of derivatives with different substitutions. nih.gov Molecular modeling guided the selection of substituents that could best occupy specific pockets within the FLT3 active site. This approach led to the discovery of compounds with nanomolar inhibitory concentrations, significantly more potent than the initial lead structures. nih.govresearchgate.net The process involves a continuous feedback loop of designing, synthesizing, testing, and analyzing the structure-activity relationship (SAR) to refine the molecular design.

Similarly, in the pursuit of antiparasitic agents, molecular docking of indazole compounds into the active site of Trypanothione Reductase has revealed key interactions. nih.gov This data allows for the design of new derivatives with modified side chains intended to form stronger hydrogen bonds or hydrophobic interactions with the enzyme, thereby improving inhibitory activity and selectivity over the host's glutathione reductase. nih.govmdpi.com

Applications of 6 Trifluoromethyl 1h Indazole 3 Carbonitrile As a Chemical Scaffold

Utility in Pre-Clinical Drug Discovery Programs (as a privileged scaffold for novel agents)

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.compnrjournal.com This designation is given to molecular frameworks that can bind to a variety of biological targets, serving as a foundation for the development of diverse therapeutic agents. pnrjournal.com Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. mdpi.comresearchgate.netnih.gov The utility of 6-(trifluoromethyl)-1H-indazole-3-carbonitrile in preclinical drug discovery stems from the synergistic combination of its three key components:

The Indazole Core: This bicyclic aromatic system provides a rigid and structurally stable base that can be readily functionalized. Its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, allows for effective binding to the active sites of enzymes and receptors. researchgate.net Several FDA-approved drugs, including the anti-cancer agents Niraparib and Pazopanib, feature the indazole core, highlighting its clinical significance. mdpi.compnrjournal.com

The 6-Trifluoromethyl (CF3) Group: The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design. mdpi.com This group significantly enhances the metabolic stability of a molecule by blocking potential sites of oxidative metabolism. mdpi.com Its strong electron-withdrawing nature and high lipophilicity can improve a compound's membrane permeability, oral bioavailability, and binding affinity to its biological target. mdpi.com

The 3-Carbonitrile (CN) Group: The nitrile functionality is a highly versatile synthetic handle. It can be chemically transformed into a variety of other important functional groups, such as amines, tetrazoles, or carboxylic acids. This versatility allows medicinal chemists to use this compound as a starting point to generate large libraries of derivative compounds. These libraries are essential for systematic structure-activity relationship (SAR) studies, which aim to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

The combination of these features makes this compound an exemplary privileged scaffold for discovering novel therapeutic agents targeting a range of diseases, particularly in oncology and inflammatory disorders. researchgate.netnih.gov

Table 1: Examples of Indazole-Based Therapeutic Agents

Drug Name Therapeutic Area Mechanism of Action
Pazopanib Oncology Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-Kit) mdpi.com
Niraparib Oncology PARP Inhibitor mdpi.com
Entrectinib Oncology ALK, ROS1, and TRK Inhibitor
Benzydamine Anti-inflammatory Non-steroidal anti-inflammatory drug (NSAID) mdpi.com
Granisetron Antiemetic 5-HT3 Receptor Antagonist pnrjournal.com

Potential Applications in Agrochemical Research

The structural motifs that confer desirable properties in pharmaceuticals often find parallel utility in the development of agrochemicals. The this compound scaffold is a prime candidate for exploration in agrochemical research due to the well-documented impact of its constituent parts on biological activity in pest species.

The trifluoromethyl group, in particular, is a dominant feature in modern agrochemicals. acs.org Its inclusion in a molecule can significantly increase efficacy. The strong electron-withdrawing effect of the CF3 group can enhance the binding of the molecule to its target site in an insect, fungus, or weed. mdpi.com An analysis of pesticides launched over the last two decades reveals that over 50% contain fluorine, with the trifluoromethyl group being one of the most common fluorinated motifs. mdpi.com

Furthermore, heterocyclic compounds like indazole are fundamental scaffolds for designing new active ingredients. acs.org The indazole core can be modified to create compounds with novel modes of action, helping to combat the growing problem of resistance to existing classes of pesticides. The scaffold's stability and potential for derivatization allow for the fine-tuning of properties such as environmental persistence, soil mobility, and selectivity, aiming to create products that are effective against target pests while having minimal impact on non-target organisms and the environment. acs.org Therefore, this compound serves as a promising starting point for the synthesis of new herbicides, fungicides, and insecticides.

Table 2: Examples of Agrochemicals Containing a Trifluoromethyl Group

Agrochemical Type Target/Use
Fluazifop-butyl Herbicide Post-emergence control of grass weeds
Flazasulfuron Herbicide Broad-spectrum weed control in turf and crops mdpi.com
Fipronil Insecticide Broad-spectrum insect control
Trifloxystrobin Fungicide Control of fungal diseases in various crops
Benzpyrimoxan Insecticide Control of rice plant hoppers

Exploration in Materials Science

While the primary applications of indazole derivatives have been in life sciences, the unique physicochemical properties of this compound suggest potential for its exploration in materials science. The development of functional polymers and optoelectronic materials often relies on building blocks with specific structural and electronic characteristics.

Functional Polymers: Aromatic and heterocyclic nitriles can undergo polymerization to form polyconjugated polymers with semiconductive properties. cjps.org The rigid, planar structure of the indazole ring could impart thermal stability and desirable mechanical properties to a polymer backbone. The presence of the polar carbonitrile group could influence polymer chain packing and morphology, while also serving as a site for post-polymerization modification.

Optoelectronic Materials: Aromatic compounds containing trifluoromethyl groups are utilized in the development of advanced organic materials. mdpi.comrsc.org The CF3 group can alter the electronic properties of the aromatic system, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for designing materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The combination of the electron-rich indazole heterocycle with the strongly electron-withdrawing trifluoromethyl and carbonitrile groups creates a "push-pull" electronic system. Such systems are known to exhibit interesting photophysical properties, including fluorescence, which could be exploited in the design of novel sensors, dyes, or emitting layers in electronic devices.

Although the use of this compound in materials science is still a nascent area, its inherent structural and electronic features provide a strong rationale for its investigation as a novel building block for the next generation of functional organic materials.

Future Directions and Emerging Research Avenues

Integration with Automation and High-Throughput Synthesis Methodologies

The integration of automated systems and high-throughput screening (HTS) techniques is poised to revolutionize the synthesis and evaluation of indazole derivatives. Automated synthesis platforms can perform numerous reactions in parallel, significantly accelerating the production of compound libraries. This allows for the rapid exploration of structure-activity relationships (SAR) by systematically modifying the indazole core. nih.gov For instance, automated liquid handlers and robotic arms can manage the precise addition of reagents, control reaction conditions, and perform purification steps, minimizing human error and increasing reproducibility.

High-throughput synthesis enables the creation of a diverse array of analogues of 6-(Trifluoromethyl)-1H-indazole-3-carbonitrile, which can then be rapidly screened for biological activity using HTS assays. This synergy between automated synthesis and HTS facilitates a much faster iterative cycle of design, synthesis, and testing, which is fundamental to modern drug discovery. mdpi.com

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in drug discovery, offering powerful methods to navigate the vast chemical space. astrazeneca.com For indazole derivatives, AI algorithms can be trained on existing datasets of compounds with known biological activities to predict the therapeutic potential of novel, virtual structures. nih.gov These models can identify subtle patterns in structure-activity relationships that may not be apparent to human researchers. nih.gov

Generative AI models can design new indazole-based molecules with desired properties, such as high potency against a specific biological target and favorable pharmacokinetic profiles. mdpi.com Furthermore, AI is being applied to predict optimal synthetic routes, suggesting reagents, catalysts, and reaction conditions that are most likely to succeed, thereby reducing the time and resources spent on empirical trial-and-error experimentation. nih.gov The use of ML models like Support Vector Machines (SVM) and Artificial Neural Networks (ANNs) can help in discriminating between active and inactive compounds and prioritizing lead molecules for further development. nih.govnih.gov

Table 1: Applications of Machine Learning Models in Drug Discovery

Machine Learning Model Application in Drug Discovery Relevance to Indazole Derivatives
Support Vector Machine (SVM) Classification of active vs. inactive compounds, QSAR modeling. mdpi.com Predicting the biological activity of new this compound analogues.
Random Forest Target identification, prediction of compound properties. nih.gov Identifying potential protein targets and predicting ADMET properties.
Graph Neural Networks (GNNs) Predicting molecular properties from 2D structure, identifying new antibiotics. astrazeneca.comnih.gov Designing novel indazole scaffolds with enhanced therapeutic efficacy.

| Generative Adversarial Networks (GANs) | De novo drug design, creating novel molecular structures. | Generating unique indazole-based compounds with optimized properties for specific targets. |

Discovery and Validation of Novel Molecular Targets for Indazole Derivatives

While indazole derivatives are known to interact with a range of biological targets, including various kinases, ongoing research aims to identify and validate novel molecular targets. researchgate.netnih.gov Advances in chemical biology, proteomics, and genomics allow for the unbiased screening of compound libraries against panels of proteins or in cellular models to uncover new mechanisms of action. Techniques such as thermal shift assays, affinity chromatography, and activity-based protein profiling can identify direct protein binding partners for compounds like this compound.

The discovery of new targets opens up possibilities for repurposing existing indazole compounds or designing new ones for different therapeutic areas, including cancer, inflammatory disorders, and infectious diseases. researchgate.netnih.gov For example, recent studies have identified indazole derivatives as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and as modulators of targets such as the calcium-release activated calcium (CRAC) channel, expanding their therapeutic potential beyond traditional kinase inhibition. nih.govnih.gov

Development of Sustainable and Green Chemistry Synthetic Routes

There is a growing emphasis on developing environmentally friendly synthetic methods for producing pharmaceuticals. benthamdirect.comingentaconnect.com For indazole synthesis, this involves moving away from harsh reagents and solvents towards more sustainable alternatives. researchgate.net Green chemistry approaches focus on using safer solvents like water or polyethylene (B3416737) glycol (PEG), employing energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), and utilizing catalysts that are recyclable and non-toxic. researchgate.netorganic-chemistry.org

Recent advancements include the use of natural catalysts, such as lemon peel powder, and milder reagents like ammonium (B1175870) chloride to facilitate indazole synthesis. researchgate.netsamipubco.com Palladium-catalyzed reactions, which are common for creating carbon-nitrile bonds, are being optimized to use lower catalyst loadings and non-toxic cyanide sources like potassium ferrocyanide. researchgate.net These green synthetic routes not only reduce the environmental impact of chemical manufacturing but can also lead to more efficient and cost-effective processes for producing this compound and its derivatives. samipubco.com

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Indazoles

Feature Conventional Methods Green Chemistry Methods
Solvents Often rely on volatile organic compounds (VOCs). Emphasize the use of water, ethanol, or green solvents like PEG. organic-chemistry.org
Catalysts May use stoichiometric amounts of toxic reagents. Focus on recyclable, non-toxic catalysts, including natural catalysts. researchgate.netsamipubco.com
Energy Input Typically require prolonged heating. Utilize energy-efficient methods like microwave or ultrasound irradiation. researchgate.net
Atom Economy Can generate significant chemical waste. Aim for high atom economy through reaction design like one-pot syntheses. organic-chemistry.org

| Safety | May involve hazardous reagents and intermediates. | Prioritize the use of safer, less toxic chemicals. researchgate.net |

Q & A

Basic Synthesis: What are the common synthetic routes for 6-(Trifluoromethyl)-1H-indazole-3-carbonitrile?

Answer:
The synthesis typically involves nucleophilic substitution and cyclization reactions. A representative method includes:

  • Step 1: Trifluoromethylation of indazole precursors using CuCF₃ or similar catalysts to introduce the -CF₃ group .
  • Step 2: Cyanidation at the 3-position via palladium-catalyzed cross-coupling or substitution with KCN/CuCN under reflux conditions .
  • Step 3: Purification using column chromatography (silica gel, hexane/ethyl acetate gradient) .
    Key characterization involves IR spectroscopy (C≡N stretch ~2200 cm⁻¹) and ¹H/¹³C NMR (e.g., δ 7.5–8.5 ppm for aromatic protons) .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Catalyst Screening: Testing Pd(OAc)₂, CuI, or NiCl₂ for cyanidation efficiency .
  • Solvent Effects: Polar aprotic solvents (DMF, THF) enhance cyclization, while toluene improves trifluoromethylation .
  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions during cyanidation .
  • In Situ Monitoring: TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and HPLC-MS track intermediates .

Basic Characterization: What spectroscopic and crystallographic methods are used for structural confirmation?

Answer:

  • Spectroscopy:
    • IR: Confirms C≡N (2199 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
    • NMR: Aromatic protons (δ 7.8–8.2 ppm) and CF₃ (δ 120–125 ppm in ¹⁹F NMR) .
  • X-ray Crystallography: SHELX software refines crystal structures (e.g., monoclinic P2₁/c space group, R factor <0.05) .

Advanced Crystallography: How are SHELX programs applied to resolve structural ambiguities?

Answer:

  • SHELXL Refinement: Iterative least-squares minimization adjusts atomic coordinates and displacement parameters. Use TWIN/BASF commands for twinned crystals .
  • Disorder Handling: PART instructions split disordered CF₃ or cyanide groups, with SUMP constraints for occupancy .
  • Validation: Check CIF files with PLATON/CHECKCIF for bond-length outliers (e.g., C≡N ~1.15 Å) .

Basic Bioactivity: What assays evaluate the biological activity of this compound?

Answer:

  • Kinase Inhibition: IC₅₀ measurements against PKA, CDKs, or MAP kinases using ADP-Glo™ assays .
  • Antimicrobial Testing: Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Bioactivity: How are structure-activity relationships (SAR) studied for derivatives?

Answer:

  • Modifications: Introduce substituents at the 1-position (e.g., benzyl, alkyl) and compare activity .
  • Computational Modeling: Docking studies (AutoDock Vina) predict binding to kinase ATP pockets. Correlate with experimental IC₅₀ values .
  • Metabolic Stability: Microsomal assays (human liver microsomes) assess CYP450-mediated degradation .

Data Contradictions: How should researchers address discrepancies in crystallographic or spectroscopic data?

Answer:

  • Crystallographic Conflicts: Compare unit cell parameters (e.g., a = 8.2 Å vs. literature a = 8.5 Å) and verify space group symmetry .
  • NMR Anomalies: Check solvent effects (DMSO vs. CDCl₃) and paramagnetic impurities causing peak broadening .
  • Reproducibility: Validate synthetic protocols across labs, ensuring anhydrous conditions for cyanidation steps .

Safety and Handling: What precautions are recommended for laboratory handling?

Answer:

  • Personal Protection: Wear nitrile gloves, lab coat, and safety goggles (EN166 standard) to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of CN⁻-related vapors .
  • Storage: Keep in sealed containers under argon at 2–8°C to prevent hydrolysis .
  • Spill Response: Neutralize with 10% NaHCO₃ and adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.